![molecular formula C20H38N4O5S B2693226 Biotin-Teg-Nh2 Tfa CAS No. 1334172-59-6](/img/structure/B2693226.png)
Biotin-Teg-Nh2 Tfa
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Overview
Description
Biotin-Teg-Nh2 Tfa, also known as N-Biotin-tetra (ethylene glycol)-diamine trifluoroacetate, is a compound with the molecular formula C22N4O7F3SH39 and a molecular weight of 560.63 . The TEG in Biotin-TEG stands for triethylene glycol. By connecting TEG to biotin, the distance between biotin and nucleotides can be extended, reducing the steric hindrance when biotin binds to affinity substances .
Synthesis Analysis
Biotin-TEG increases the oligo–biotin distance to 15 atoms using a triethyleneglycol (TEG) spacer. Biotin-TEG is commonly used to avoid hindrance issues and can be beneficial for attaching oligonucleotides to nanospheres or magnetic beads .Molecular Structure Analysis
Biotin-TEG is a modification that increases the oligo–biotin distance to 15 atoms using a triethyleneglycol (TEG) spacer .Chemical Reactions Analysis
Biotinylation, also called biotin labeling, is most commonly performed through chemical means. Chemical methods provide greater flexibility in the type of biotinylation needed than enzymatic approaches and can be performed both in vitro and in vivo .Physical And Chemical Properties Analysis
Biotin-Teg-Nh2 Tfa has a molecular weight of 560.64 . It is a compound with the molecular formula C22N4O7F3SH39 .Scientific Research Applications
- Biotin-TEG serves as an oligonucleotide modification. When conjugated with streptavidin-coated surfaces, it tightly binds Biotin-labeled oligonucleotides. The TEG spacer minimizes steric hindrance between the Biotin moiety and the oligonucleotide, facilitating their capture onto surfaces .
- Researchers use Biotin-TEG-NH2 TFA for protein labeling. By attaching Biotin-TEG-NH2 to proteins of interest, they can subsequently detect these proteins using streptavidin-based assays. The biotin-streptavidin interaction ensures specificity and sensitivity in protein detection .
- Immunoassays rely on the specific binding between antibodies and antigens. Biotin-TEG-NH2 TFA enhances immunoassay performance by enabling the attachment of biotinylated antibodies to streptavidin-coated surfaces. This setup allows sensitive detection of target molecules .
- Nanoparticles play a crucial role in various applications. Biotin-TEG-NH2 TFA can be functionalized by attaching it to nanoparticles. These modified nanoparticles can then be used for targeted drug delivery, imaging, or other biomedical purposes .
- Biotin acts as a coenzyme in essential biochemical pathways, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism. Its involvement in these processes makes it relevant for studying metabolic pathways and cellular functions .
- Beyond research, biotin has therapeutic uses. It is employed to treat conditions such as acute and chronic eczema, contact dermatitis, and diabetes. Understanding its interactions and effects is crucial for optimizing therapeutic interventions .
Oligonucleotide Modification
Protein Labeling and Detection
Immunoassays
Functionalization of Nanoparticles
Coenzyme in Biochemical Processes
Therapeutic Applications
Mechanism of Action
Safety and Hazards
The safety data sheet for Biotin-TEG-NH2*TFA indicates that it should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves/protective clothing/eye protection/face protection/hearing protection .
Future Directions
Biotin-TEG is an important molecule in molecular biology applications, partly due to its very high affinity for streptavidin and avidin. It is used in mobility shift assays, and for enrichment, purification, and attachment to solid surfaces. Biotin can also be used for tagging target molecules with dye- or enzyme-labeled streptavidin . The future of Biotin-TEG likely lies in further exploring these applications and potentially discovering new ones.
properties
IUPAC Name |
N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O5S/c21-7-3-9-27-11-13-29-14-12-28-10-4-8-22-18(25)6-2-1-5-17-19-16(15-30-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGTVIOREZIKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-Teg-Nh2 Tfa |
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